Eupalitin

Catalog No.
S631089
CAS No.
29536-41-2
M.F
C17H14O7
M. Wt
330.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eupalitin

CAS Number

29536-41-2

Product Name

Eupalitin

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)17(11)23-2)13(19)15(21)16(24-10)8-3-5-9(18)6-4-8/h3-7,18,20-21H,1-2H3

InChI Key

KWMAWXWUGIEVDG-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC

Synonyms

3,5,4'-trihydroxy-6,7-dimethoxyflavone

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC

Anti-inflammatory and Antioxidant Properties

Studies suggest that Eupalitin possesses anti-inflammatory and antioxidant properties. These properties are attributed to its ability to:

  • Scavenge free radicals: Eupalitin can neutralize harmful free radicals in the body, preventing them from damaging cells and contributing to various chronic diseases [].
  • Modulate inflammatory pathways: Eupalitin may regulate the activity of enzymes and signaling molecules involved in the inflammatory response, potentially offering therapeutic benefits for inflammatory conditions [].

Potential Role in Neurodegenerative Diseases

Emerging research suggests that Eupalitin may have potential benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies indicate that it may:

  • Protect against neurodegeneration: Eupalitin may exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain, which are implicated in the progression of neurodegenerative diseases [, ].
  • Improve cognitive function: Animal studies suggest that Eupalitin may improve memory and learning abilities, potentially offering therapeutic benefits for cognitive decline associated with neurodegenerative diseases [].

Eupalitin, chemically known as 3,5,4'-trihydroxy-6,7-dimethoxyflavone, is a flavonoid compound with the molecular formula C₁₇H₁₄O₇. It is primarily derived from various plant sources, including Boerhavia procumbens and Boerhavia diffusa. Eupalitin exhibits a complex structure characterized by multiple hydroxyl and methoxy groups that contribute to its biological activities and potential therapeutic applications.

Typical of flavonoids, including:

  • Hydroxylation: The presence of hydroxyl groups allows for further functionalization, which can enhance its reactivity.
  • Methylation: The methoxy groups can be replaced or modified through methylation reactions.
  • Glycosylation: Eupalitin can form glycosides, such as eupalitin-3-O-β-D-galactopyranoside, enhancing its solubility and biological activity .

These reactions are crucial for synthesizing derivatives with improved pharmacological properties.

Eupalitin has shown significant biological activities, including:

  • Hepatoprotective Effects: Studies indicate that eupalitin possesses potent hepatoprotective properties against liver damage induced by toxins like carbon tetrachloride. It enhances liver function and reduces oxidative stress in hepatic tissues .
  • Antioxidant Activity: Eupalitin exhibits strong antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells .
  • Immunosuppressive Properties: Research has demonstrated that eupalitin can modulate immune responses, making it a candidate for therapeutic applications in autoimmune diseases .

The synthesis of eupalitin can be achieved through various methods:

  • Extraction from Plant Sources: Eupalitin is commonly extracted from plants using solvents like methanol or ethyl acetate. The extraction process often involves optimizing parameters such as temperature and time to maximize yield .
  • Chemical Synthesis: Laboratory synthesis can also be performed through multi-step organic reactions involving starting materials such as flavonoid precursors. This approach allows for the creation of specific derivatives tailored for particular applications .
  • Biotechnological Methods: Recent advancements have explored biotransformation techniques using microbial systems to produce eupalitin from simpler flavonoid compounds .

Studies have explored the interactions of eupalitin with various biological systems:

  • Drug Interactions: Research indicates that eupalitin may influence the pharmacokinetics of certain drugs due to its ability to modulate metabolic enzymes involved in drug metabolism.
  • Synergistic Effects: Eupalitin has been studied in combination with other compounds to evaluate synergistic effects on biological activities, particularly in enhancing antioxidant capacity and liver protection .

Eupalitin shares structural similarities with other flavonoids but exhibits unique properties:

Compound NameStructure FeaturesUnique Aspects
Quercetin3-hydroxyflavoneStronger antioxidant activity
Kaempferol3-hydroxyflavoneMore potent anti-inflammatory effects
Luteolin3',4',5-trihydroxyflavoneExhibits neuroprotective properties
Apigenin4',5,7-trihydroxyflavoneKnown for its anti-cancer properties

Eupalitin's unique combination of hydroxyl and methoxy groups contributes to its distinctive biological activities compared to these similar compounds.

Eupalitin exhibits the molecular formula C₁₇H₁₄O₇ with a molecular weight of 330.29 grams per mole [1]. The compound presents as a flavonoid derivative characterized by its precise atomic composition consisting of seventeen carbon atoms, fourteen hydrogen atoms, and seven oxygen atoms [2] [3]. The exact mass determination through high-resolution mass spectrometry confirms the molecular weight at 330.292 daltons [3]. This molecular formula places eupalitin within the classification of O-methylated flavonols, distinguishing it from other flavonoid compounds through its specific substitution pattern [4].

International Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for eupalitin is 3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one [1] [3]. The compound is registered under Chemical Abstracts Service number 29536-41-2 and carries the UNII identifier P5KF23690D [1] [2]. Alternative nomenclature includes 3,4',5-trihydroxy-6,7-dimethoxyflavone, reflecting the hydroxyl and methoxy substitution pattern [2] [5]. Additional synonyms documented in the literature include betuletol and eupaletin, which are frequently encountered in phytochemical research [3] [5]. The compound is also referenced as 6,7-dimethoxy-3,5,4'-trihydroxyflavone in various scientific publications [3].

Structural Features

Basic Flavonoid Skeleton

Eupalitin possesses the characteristic flavonoid backbone consisting of a fifteen-carbon skeleton arranged in a C₆-C₃-C₆ configuration [6]. The structure comprises two benzene rings designated as A and B rings connected through a heterocyclic C ring containing oxygen [6]. The A ring derives from the acetate-malonate pathway, while the B ring originates from phenylalanine through the phenylpropanoid pathway [6]. The chromane ring system forms the central structural framework, with the B ring attached at position 2 of the heterocyclic ring [6]. This fundamental architecture places eupalitin within the flavonol subclass of flavonoids, characterized by the presence of a hydroxyl group at position 3 and a carbonyl group at position 4 of the C ring [7].

Hydroxyl Group Positions

Eupalitin contains three hydroxyl groups strategically positioned within the molecular structure [7] [8]. The hydroxyl groups are located at positions 3 and 5 of the chromone moiety and at position 4' of the B ring [7] [8]. Nuclear magnetic resonance spectroscopy confirms the presence of the 5-hydroxyl group through characteristic proton signals at 12.560 parts per million in dimethyl sulfoxide-d₆ [7]. The 4'-hydroxyl group manifests as signals at 8.111 parts per million for the ortho-coupled protons H-2' and H-6' [7]. The 3-hydroxyl group participates in glycosidic linkages in natural derivatives, as evidenced by bathochromic shifts of 45 nanometers upon treatment with sodium methoxide [7].

Methoxy Group Arrangements

The methoxy substitution pattern in eupalitin is characterized by two methoxy groups positioned at carbons 6 and 7 of the A ring [7] [8]. Proton nuclear magnetic resonance analysis reveals distinct methoxy signals at 4.751 parts per million for the 6-methoxy group and 4.393 parts per million for the 7-methoxy group when measured in dimethyl sulfoxide-d₆ [7]. Carbon-13 nuclear magnetic resonance spectroscopy confirms these assignments with carbon signals at 60.9 parts per million for the 6-methoxy carbon and 57.3 parts per million for the 7-methoxy carbon [7]. This dimethoxy substitution pattern distinguishes eupalitin from other flavonoids and contributes significantly to its physicochemical properties and biological activity [8].

Physicochemical Properties

Solubility Characteristics

Eupalitin demonstrates limited solubility in aqueous systems while exhibiting good solubility in organic solvents [5]. The compound is reported as insoluble in water but soluble in methanol to concentrations suitable for analytical procedures [5]. Dimethyl sulfoxide serves as an excellent solvent for eupalitin, facilitating nuclear magnetic resonance spectroscopy and other analytical techniques [5] [9]. The compound's solubility profile reflects its hydrophobic nature due to the methoxy substitutions and aromatic ring systems. For analytical applications, preparation instructions recommend warming solutions to 37 degrees Celsius and sonication to enhance dissolution [5]. The relative density of eupalitin is documented as 1.507 grams per cubic centimeter, indicating its solid-state characteristics [10].

Spectroscopic Properties

Ultraviolet spectroscopy of eupalitin reveals characteristic absorption at 340 nanometers, consistent with flavonoid chromophore behavior [7]. The compound exhibits typical flavonoid fluorescence properties, appearing as a dark purple fluorescent band under ultraviolet light that transitions to yellow-green upon ammonia treatment [8]. Infrared spectroscopy would be expected to show characteristic hydroxyl stretching vibrations in the 3200-3500 wavenumber region and carbonyl stretching around 1650 wavenumbers, though specific data for eupalitin was not found in the searched literature. Mass spectrometry reveals a molecular ion peak at mass-to-charge ratio 330, with characteristic fragmentation patterns showing prominent ions at mass-to-charge ratios 121 and 184, corresponding to B ring and A ring fragments respectively [7].

Spectroscopic ParameterValueReference
Ultraviolet Absorption Maximum340 nm [7]
Molecular Ion Peakm/z 330 [7]
Major Fragment Ion (B Ring)m/z 121 [7]
Major Fragment Ion (A Ring)m/z 184 [7]
¹H Nuclear Magnetic Resonance (5-OH)12.560 ppm [7]
¹H Nuclear Magnetic Resonance (6-OCH₃)4.751 ppm [7]
¹H Nuclear Magnetic Resonance (7-OCH₃)4.393 ppm [7]

Chromatographic Behavior

High-performance liquid chromatography analysis of eupalitin demonstrates retention behavior consistent with moderately polar flavonoid compounds [11]. The compound has been successfully separated using reversed-phase chromatography with detection limits reaching 30 nanograms and quantification limits of 100 nanograms [11]. The linear detection range extends from 100 to 5000 nanograms with excellent correlation coefficients exceeding 0.994 [11]. Thin-layer chromatographic separation of eupalitin derivatives has been achieved using toluene:acetone:water solvent systems in ratios of 5:15:1 volume per volume [11]. The chromatographic behavior facilitates analytical method development for quantitative determination in plant extracts and pharmaceutical preparations.

Chemical Reactivity and Stability

Eupalitin exhibits chemical reactivity patterns characteristic of flavonoid compounds, particularly regarding the hydroxyl groups and the electron-rich aromatic systems [12]. The compound demonstrates stability under standard storage conditions when maintained as a desiccated powder at -20 degrees Celsius [5] [10]. The hydroxyl groups participate in hydrogen bonding interactions and can undergo derivatization reactions for analytical purposes [12]. The methoxy groups provide protection against oxidative degradation compared to fully hydroxylated flavonoids. Thermal analysis indicates that related flavonoid glycosides begin decomposition around 218 degrees Celsius, suggesting similar thermal stability for eupalitin [13]. The compound maintains integrity under ultraviolet light exposure for extended periods, with greater than 90 percent retention after 72 hours of exposure to 254 nanometer radiation [13].

Crystal Structure Characteristics

Eupalitin crystallizes in a monoclinic space group P₂₁/n with specific unit cell parameters determined through X-ray crystallography [14]. The crystallographic data reveals unit cell dimensions of a = 6.2527(2) Angstroms, b = 17.2821(6) Angstroms, and c = 13.5476(5) Angstroms, with a beta angle of 100.274(2) degrees [14]. The unit cell volume measures 1440.48(9) cubic Angstroms with Z = 4 molecules per unit cell [14]. The crystal structure is stabilized through intramolecular and intermolecular oxygen-hydrogen oxygen hydrogen bonding interactions [14]. Molecules arrange into infinite zigzag-like layers through these hydrogen bonding networks, contributing to the overall crystal stability [14]. The Cambridge Crystallographic Data Centre has assigned the reference number 752195 to the eupalitin crystal structure [1].

Crystallographic ParameterValueReference
Space GroupP₂₁/n [14]
Unit Cell Parameter a6.2527(2) Å [14]
Unit Cell Parameter b17.2821(6) Å [14]
Unit Cell Parameter c13.5476(5) Å [14]
Beta Angle100.274(2)° [14]
Unit Cell Volume1440.48(9) ų [14]
Molecules per Unit Cell (Z)4 [14]
Cambridge Crystallographic Data Centre Number752195 [1]

Plant FamilyNumber of Known SpeciesRepresentative GeneraTypical Eupalitin Form
Asteraceae3+Artemisia, Tanacetum, ArnicaEupatilin, Eupalitin
Nyctaginaceae1BoerhaviaEupalitin 3-O-β-D-galactopyranoside
Polemoniaceae1IpomopsisEupalitin 3-O-galactoside
Asparagaceae1AsparagusEupalitin (free)
Crassulaceae1AeoniumEupalitin

Botanical Distribution

Presence in Boerhavia diffusa

Boerhavia diffusa Linnaeus represents the most thoroughly characterized source of eupalitin compounds [7] [8] [9]. This species of the Nyctaginaceae family produces eupalitin primarily in its glycosylated form as eupalitin 3-O-β-D-galactopyranoside [7] [9]. Quantitative analysis reveals that whole plant material contains approximately 0.075% by weight of this compound, while leaf tissue demonstrates enhanced concentrations reaching 0.1578% by weight [10] [16].

Advanced biotechnological approaches have demonstrated that hairy root cultures of B. diffusa can produce significantly elevated levels of eupalitin, with optimized systems achieving 1.44 times higher yields compared to control root systems [17]. The compound serves as a major bioactive marker for quality control of B. diffusa formulations, with High Performance Thin Layer Chromatography methods successfully developed for its quantification [10] [18].

Research has established that eupalitin 3-O-β-D-galactopyranoside represents the primary bioactive compound responsible for many of the pharmacological properties attributed to B. diffusa [19] [8] [9]. This glycosylated form demonstrates superior stability and bioavailability compared to the free aglycone [19] [9].

Occurrence in Ipomopsis aggregata

Ipomopsis aggregata of the Polemoniaceae family contains multiple glycosylated forms of eupalitin, representing important taxonomic markers within this plant family [3] [11] [12]. The species produces eupalitin 3-O-galactoside and eupalitin 3-O-diglucoside, alongside related compounds eupatolitin and patuletin glycosides [3] [12].

These 6-methoxylated flavonols serve as significant chemotaxonomic markers within the Polemoniaceae, occurring in nine of the eighteen known genera within this family [3] [12]. The presence of these compounds supports phylogenetic relationships and provides valuable insights into the evolutionary distribution of specialized flavonoid biosynthetic pathways [3].

The structural diversity of eupalitin glycosides in I. aggregata demonstrates the species' sophisticated enzymatic machinery for flavonoid modification, particularly involving glycosyltransferase activities that attach various sugar moieties to the basic eupalitin structure [3] [12].

Detection in Artemisia annua and Aeonium glutinosum

Artemisia annua Linnaeus contains eupatilin, a closely related methylated flavone, at concentrations of 2.98 μg/g dry weight [4] [5]. This represents a relatively modest concentration compared to other Artemisia species, which may contain higher levels of related methoxylated flavones [4] [5].

Liquid chromatography-mass spectrometry analysis has confirmed the presence of eupatilin in A. annua extracts, distinguishing it from related compounds such as casticin and hispidulin [4] [5]. The compound contributes to the overall flavonoid profile that supports the species' traditional medicinal applications [4] [5].

Aeonium glutinosum of the Crassulaceae family represents a geographically restricted source of eupalitin, being endemic to the Macaronesian islands including the Canary Islands and Madeira [1] [14] [20]. Chemical analysis has confirmed the presence of eupalitin in this succulent species, though detailed quantitative data remains limited [1] [14] [15].

Presence in Tanacetum vulgare

Tanacetum vulgare Linnaeus contains eupalitin as part of its complex flavonoid profile [21] [6] [22]. Liquid chromatography-high resolution mass spectrometry has detected eupalitin alongside other methoxylated flavones including hispidulin and eupatorin [21] [6] [22].

The compound occurs within the context of a rich phenolic profile that includes chlorogenic acid, rosmarinic acid, and various flavonoid glycosides [21] [22] [23]. Quantitative analysis indicates variable concentrations depending on geographical origin and harvesting conditions [21] [22].

Research has identified 107 different compounds in T. vulgare extracts, with eupalitin representing one component of the diverse methoxylated flavone fraction [21] [22]. The species demonstrates significant variation in flavonoid content based on plant parts analyzed, with flowers and leaves showing different compositional profiles [22] [24].

Geographical Distribution of Eupalitin-containing Plants

The geographical distribution of eupalitin-containing plants spans multiple climate zones and continents, reflecting the compound's evolutionary significance across diverse plant lineages [8] [21] [20]. Boerhavia diffusa demonstrates the widest distribution, occurring throughout tropical and subtropical regions worldwide including Asia, Africa, Australia, and the Americas [8] [25].

Artemisia annua exhibits a temperate distribution pattern, being native to Asia and Europe with naturalized populations in North America [4] [5] [26]. The species thrives in disturbed soils and agricultural areas, contributing to its widespread cultivation for artemisinin production [26].

Tanacetum vulgare displays a primarily European and Asian native range but has become naturalized worldwide in temperate regions [21] [22] [27]. The species commonly occurs in grasslands, roadsides, and disturbed areas across its range [21] [22].

Ipomopsis aggregata demonstrates a more restricted distribution, being endemic to western North America where it inhabits rocky slopes and mountain meadows [3] [11]. Aeonium glutinosum shows the most limited distribution, being endemic to the Macaronesian archipelagos where it occupies rocky coastal habitats [20] [15].

Table 2: Geographical Distribution of Eupalitin-containing Plants

Plant SpeciesNative DistributionClimate ZoneHabitat Type
Boerhavia diffusaTropical and subtropical regions worldwideTropical/subtropicalWastelands, roadsides, cultivated areas
Artemisia annuaAsia, Europe (naturalized in North America)TemperateDisturbed soils, agricultural areas
Ipomopsis aggregataWestern North AmericaTemperate montaneRocky slopes, meadows
Tanacetum vulgareEurope, Asia (naturalized worldwide)TemperateGrasslands, roadsides, disturbed areas
Aeonium glutinosumMacaronesia (Canary Islands, Madeira)Subtropical oceanicRocky coastal areas
Arnica montanaEuropean mountains (Alps, Pyrenees, Balkans)Montane temperateMountain meadows, grasslands

Seasonal Variations in Eupalitin Content

Seasonal variation in eupalitin content reflects complex interactions between environmental factors, plant physiology, and secondary metabolite biosynthesis [28] [29] [30]. Research on bahiagrass roots has demonstrated that eupalitin concentration exhibits distinct seasonal patterns, with peak levels occurring during May and July, and elevated concentrations maintained from May through November [28].

The seasonal pattern correlates significantly with arbuscular mycorrhizal fungal infection rates, suggesting that eupalitin may serve as a signaling compound in plant-microbe interactions [28] [31] [32]. This correlation indicates that eupalitin production may be partially regulated by symbiotic relationships rather than solely by intrinsic plant metabolic cycles [28] [31].

General flavonoid seasonal patterns indicate that these compounds typically exhibit maximum concentrations during spring and early summer, with gradual decreases toward autumn [29] [30]. Environmental factors including ultraviolet radiation intensity, temperature fluctuations, and water availability significantly influence flavonoid accumulation patterns [33] [29] [34].

For Boerhavia diffusa, optimal harvest timing varies based on growth stage and environmental conditions [35]. Different plant parts may exhibit varying seasonal patterns, with leaves potentially showing different accumulation profiles compared to roots and stems [17] [35].

Table 3: Seasonal Variation in Eupalitin Content

Study/LocationPeak SeasonConcentration RangeEnvironmental Factors
Bahiagrass roots (Japan)May and JulyHigh May-NovemberAM fungal infection correlation
Artemisia species (Romania)Summer monthsVariable by speciesTemperature, light exposure
General flavonoid patternsSpring to early summerDecreasing towards autumnUV radiation, temperature
Boerhavia diffusa cultivationOptimal harvest time variesGrowth stage dependentSoil conditions, water availability

Quantitative Analysis in Various Plant Sources

Quantitative analysis of eupalitin across different plant sources reveals significant variation in concentration and chemical form [7] [4] [17] [10]. Boerhavia diffusa emerges as the most concentrated source, with leaves containing 0.1578% by weight of eupalitin 3-O-β-D-galactopyranoside when isolated through crystallization methods [7] [10].

High Performance Thin Layer Chromatography analysis indicates that whole plant material of B. diffusa contains approximately 0.075% of the compound [10]. Biotechnological enhancement through hairy root culture systems can achieve concentrations 1.44 times higher than control conditions [17].

Artemisia annua contains substantially lower concentrations at 2.98 μg/g dry weight for eupatilin [4] [5]. This represents approximately 0.0003% by weight, significantly lower than B. diffusa concentrations [4] [5].

Liquid chromatography-mass spectrometry methods have enabled precise quantification across multiple species, with detection limits suitable for pharmaceutical and research applications [4] [5] [18]. Validation parameters including linearity, precision, and recovery have been established for quantitative methods [10] [18].

Table 4: Eupalitin Content in Various Plant Sources

Plant SpeciesPlant FamilyCompound FormContent (% w/w or μg/g)Detection Method
Boerhavia diffusa (whole plant)NyctaginaceaeEupalitin 3-O-β-D-galactopyranoside0.075%HPTLC
Boerhavia diffusa (leaves)NyctaginaceaeEupalitin 3-O-β-D-galactopyranoside0.1578%Crystallization
Boerhavia diffusa (hairy root cultures)NyctaginaceaeEupalitin (free form)1.44× controlHPLC
Artemisia annuaAsteraceaeEupatilin2.98 μg/gLC-MS
Ipomopsis aggregataPolemoniaceaeEupalitin 3-O-galactosidePresentMS/NMR
Tanacetum vulgareAsteraceaeEupalitinDetectedLC-HRMS
Asparagus falcatusAsparagaceaeEupalitin (free form)IsolatedIsolation
Aeonium glutinosumCrassulaceaeEupalitinReportedChemical analysis
Arnica montana (flower)AsteraceaeEupalitinPart of extractChemical analysis

Ecological Significance in Source Plants

Eupalitin demonstrates significant ecological importance in source plants through multiple functional roles including plant-microbe interactions, defense mechanisms, and environmental stress responses [28] [36] [37] [38]. The compound's role as a growth stimulatory factor for arbuscular mycorrhizal fungi represents one of its most well-documented ecological functions [28] [31] [32].

Research has established that eupalitin enhances hyphal growth and branching in arbuscular mycorrhizal fungi, facilitating the establishment of beneficial plant-fungal symbioses [28] [31] [32]. This interaction improves plant nutrient uptake, particularly phosphorus acquisition, and enhances plant tolerance to environmental stresses [36] [38].

The compound functions as a signaling molecule in the rhizosphere, mediating complex interactions between plants and soil microorganisms [37] [38] [39]. Flavonoids including eupalitin serve as chemical messengers that can attract beneficial microbes while deterring potential pathogens [37] [38] [40].

Plant defense mechanisms represent another significant ecological role, with eupalitin contributing to protection against herbivores and pathogens [37] [41] [40]. The compound's antioxidant properties enable plants to cope with oxidative stress resulting from environmental challenges including ultraviolet radiation, drought, and temperature extremes [37] [40] [42].

Allelopathic interactions mediated by eupalitin may influence plant community dynamics and competitive relationships [37] [43]. Root exudation of flavonoid compounds can affect neighboring plants and contribute to species composition patterns in natural ecosystems [37] [43].

The ecological significance extends to pollinator attraction and plant reproduction, as flavonoids contribute to flower coloration and chemical signaling that attracts pollinators [40] [44]. In species like Arnica montana, eupalitin may contribute to the overall chemical profile that supports traditional ecological relationships [45] [46].

XLogP3

2.8

UNII

P5KF23690D

Other CAS

29536-41-2

Wikipedia

Eupalitin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 04-14-2024

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